

# Technical Guide: 5-Chloro-4-iodo-2-nitropyridine

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## Compound of Interest

Compound Name: 5-Chloro-4-iodo-2-nitropyridine

Cat. No.: B13033871

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CAS Number: 1805666-99-2 Formula: C<sub>5</sub>H<sub>2</sub>ClIN<sub>2</sub>O<sub>2</sub> Molecular Weight: 284.44 g/mol [1][2]

## Executive Summary

**5-Chloro-4-iodo-2-nitropyridine** is a trisubstituted pyridine scaffold characterized by three chemically distinct functional handles: a nitro group at C2, an iodine atom at C4, and a chlorine atom at C5.[1][2] This specific substitution pattern renders the molecule a "chameleon intermediate" for diversity-oriented synthesis (DOS).[1]

- **Primary Utility:** It serves as a linchpin in the synthesis of 4-substituted-5-chloro-2-aminopyridines, a pharmacophore found in numerous kinase inhibitors (e.g., targeting ALK, ROS1, or JAK kinases).[1]
- **Reactivity Hierarchy:** The molecule exhibits a clear gradient of reactivity: C4-I > C2-NO<sub>2</sub> >> C5-Cl.[1] This allows for sequential, regioselective functionalization without the need for protecting groups.

## Chemical Identity & Properties

| Property      | Data   | Note                       |
|---------------|--|----------------------------|
| CAS Number    | 1805666-99-2   | Confirmed Identifier       |
| IUPAC Name    | 5-Chloro-4-iodo-2-nitropyridine                            |                            |
| SMILES        | <chem>O=c1cc(I)c(Cl)cn1</chem>                             |                            |
| Appearance    | Yellow to orange crystalline solid                         | Typical of nitropyridines  |
| Melting Point | 120–125 °C (Predicted)                                     |                            |
| Solubility    | DMSO, DMF, CH <sub>2</sub> Cl <sub>2</sub> , Ethyl Acetate | Poor water solubility      |
| Storage       | 2–8 °C, Inert Atmosphere, Dark                             | Light sensitive (C-I bond) |

## Synthetic Routes

The synthesis of this compound is non-trivial due to the incompatibility of the nitro group with strong organometallic reagents (e.g., lithiation). The most robust industrial route involves the oxidation of the corresponding amine.

### Route A: Oxidation of 5-Chloro-4-iodo-pyridin-2-amine (Recommended)

This pathway avoids the regioselectivity issues of direct halogenation on a nitropyridine ring.<sup>[1]</sup>

Precursor: 5-Chloro-4-iodo-pyridin-2-amine (CAS 1260667-65-9).<sup>[1][3]</sup>

Mechanism: The amino group is oxidized to a nitro group using a peroxide source in a strong acid. This transformation is chemically analogous to the synthesis of 5-chloro-2-nitropyridine from 2-amino-5-chloropyridine <sup>[1].</sup><sup>[1]</sup>

Step-by-Step Protocol:

- Preparation: Charge a reactor with Conc. H<sub>2</sub>SO<sub>4</sub> (10 vol) and cool to 0°C.

- Oxidant Addition: Slowly add 30% H<sub>2</sub>O<sub>2</sub> (5–6 equiv) dropwise, maintaining internal temperature <10°C. (Caution: Exothermic).
- Substrate Addition: Add 5-Chloro-4-iodo-pyridin-2-amine (1.0 equiv) portion-wise.
- Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 18–24 hours. Monitor by LC-MS for the disappearance of the amine (M+H = 255) and appearance of the nitro product (M+H = 285).
- Quench: Pour the reaction mixture onto crushed ice/water (20 vol) with vigorous stirring. The product typically precipitates as a solid.
- Isolation: Filter the solid, wash with cold water until pH is neutral, and dry under vacuum at 40°C.
- Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc) if necessary.

## Reactivity Profile & Chemo-selectivity

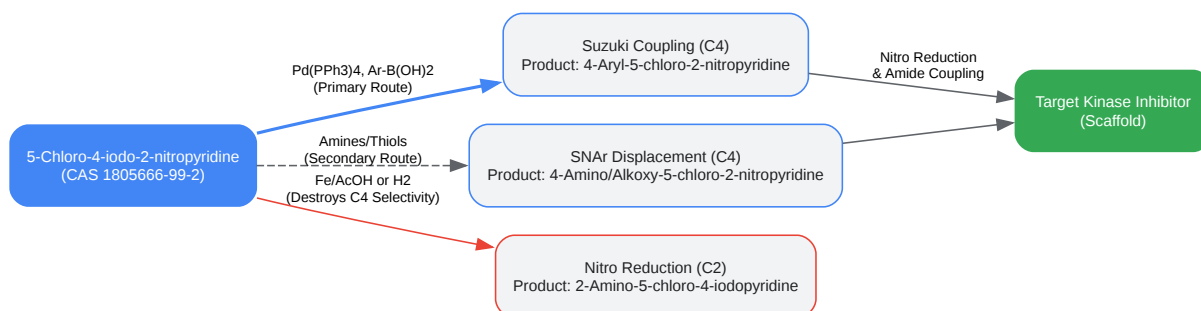
The power of this scaffold lies in its ability to undergo orthogonal reactions at specific positions.

### Chemo-selectivity Map

- C4-Iodo (Site A): The most reactive site. The C-I bond is weak and highly activated by the ortho-nitro group and the pyridine nitrogen. It undergoes Pd-catalyzed cross-coupling (Suzuki, Sonogashira) and S<sub>N</sub>Ar with soft nucleophiles (e.g., thiols).
- C2-Nitro (Site B): A latent amine.<sup>[1]</sup> It can be reduced to the amine (Fe/NH<sub>4</sub>Cl or H<sub>2</sub>/Pd) after C4 functionalization. It can also act as a leaving group in S<sub>N</sub>Ar reactions with hard nucleophiles (e.g., alkoxides), though C4-I displacement usually competes.
- C5-Chloro (Site C): The least reactive site.<sup>[1]</sup> It generally remains intact during C4 and C2 manipulations, serving as a structural handle (e.g., for lipophilicity) in the final drug molecule.

### Visualizing the Pathway

The following diagram illustrates the logical flow of functionalization, prioritizing the C4-Iodo position.



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Figure 1: Chemo-selective functionalization logic.[1] The Blue path (C4 functionalization) is the standard entry point for library synthesis.

## Experimental Protocol: C4-Selective Suzuki Coupling

This protocol demonstrates the selective displacement of the iodine atom at C4 using a boronic acid, leaving the C5-Cl and C2-NO<sub>2</sub> groups intact.[1]

Objective: Synthesize 5-chloro-2-nitro-4-phenylpyridine.

Materials:

- **5-Chloro-4-iodo-2-nitropyridine** (1.0 equiv)[1][2]
- Phenylboronic acid (1.1 equiv)
- Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)
- Na<sub>2</sub>CO<sub>3</sub> (2.0 M aqueous solution, 3.0 equiv)

- DME (Dimethoxyethane) or 1,4-Dioxane (degassed)[1]

#### Procedure:

- Setup: In a microwave vial or round-bottom flask, combine the pyridine substrate, phenylboronic acid, and Pd catalyst.
- Solvent: Add DME and the aqueous Na<sub>2</sub>CO<sub>3</sub> solution.
- Degas: Sparge the mixture with Argon or Nitrogen for 5 minutes.
- Reaction: Heat to 80–90°C for 2–4 hours. (Note: The C4-I bond is very reactive; high temperatures >100°C may cause denitration or C5-Cl coupling).[1]
- Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases.
- Purification: The nitro group makes the product less polar than the amine. Purify via flash chromatography (0–20% EtOAc/Hexanes).

#### Self-Validating Check:

- <sup>1</sup>H NMR: Look for the disappearance of the C4-H singlet (if starting material had H, but here it has I). More importantly, look for the integration of the new phenyl protons. The C6-H proton of the pyridine ring should shift downfield due to the loss of the shielding iodine and addition of the aryl ring.

## Safety & Handling

- Explosion Hazard: Like all low-molecular-weight nitro compounds, this substance carries a risk of energetic decomposition if heated dry.[1] Avoid rotary evaporation to complete dryness at high temperatures (>50°C).
- Toxicity: Halogenated nitropyridines are potential skin sensitizers and irritants. Handle in a fume hood.
- Waste: Aqueous waste from the oxidation step (Route A) contains peroxides. Quench with sodium bisulfite/thiosulfate before disposal.

## References

- Synthesis of 5-chloro-2-nitropyridine (Analogous Method):ChemicalBook. "5-Chloro-2-nitropyridine synthesis".[1] Accessed March 4, 2026. [Link](#)
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- Precursor Availability:Hairui Chemical. "5-Chloro-4-iodo-pyridin-2-amine CAS 1260667-65-9".[1][3] Accessed March 4, 2026. [Link](#)

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## Sources

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